molecular formula C23H25N5O2S B2879672 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852144-64-0

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2879672
M. Wt: 435.55
InChI Key: GVVPWXLWGIXFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Biological Evaluation

Compounds with similar structures have been utilized in radiosynthesis for creating radiolabeled versions for biological evaluation, particularly in studying metabolism and mode of action. For instance, the synthesis of radiolabeled herbicides and safeners allows for the investigation of their metabolic pathways and interactions within biological systems, offering insights into their environmental fate and potential bioaccumulation concerns (Latli & Casida, 1995).

Molecular Docking and Enzyme Inhibitory Activities

The design and synthesis of compounds, following both conventional and microwave-assisted protocols, have shown significant potential in inhibiting crucial enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These activities are critical for developing therapeutic agents against diseases where such enzymes play a pivotal role. The molecular docking studies provide a deeper understanding of the compound's binding affinity and mechanism of action, aiding in the design of more effective enzyme inhibitors (Virk et al., 2018).

Antimicrobial Applications

Novel compounds synthesized from similar structures have been evaluated for their antimicrobial properties, with some showing promising activities against various bacterial and fungal pathogens. These studies are foundational in the quest for new antibiotics and antifungal agents, addressing the growing concern of resistance to current medications. The exploration of these compounds' antimicrobial efficacy is a significant step towards developing new treatments for infectious diseases (Abdel-Ghany et al., 2013).

Protein Tyrosine Phosphatase 1B Inhibitors

Research into the synthesis of derivatives with related structures has demonstrated their potential as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of insulin signaling pathways. The inhibitory activity of these compounds against PTP1B can be instrumental in developing new therapeutic strategies for managing diabetes and obesity, highlighting their significance in medical research (Saxena et al., 2009).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-16-8-10-17(11-9-16)25-21(29)15-31-23-27-26-22(28(23)12-13-30-2)19-14-24-20-7-5-4-6-18(19)20/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPWXLWGIXFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

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